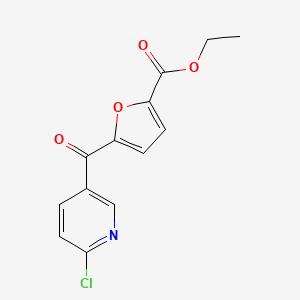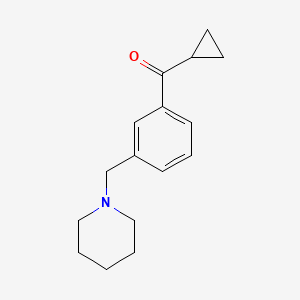
Cyclopropyl 3-(piperidinomethyl)phenyl ketone
概要
説明
Cyclopropyl 3-(piperidinomethyl)phenyl ketone is an organic compound with the molecular formula C16H21NO It is characterized by the presence of a cyclopropyl group, a piperidine ring, and a phenyl ketone moiety
科学的研究の応用
Cyclopropyl 3-(piperidinomethyl)phenyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Safety and Hazards
作用機序
Mode of Action
It’s known that the compound is involved in nickel-catalyzed γ-alkylation of cyclopropyl ketones . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ function .
Biochemical Pathways
Given its involvement in γ-alkylation of cyclopropyl ketones, it may influence pathways related to alkylation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
生化学分析
Biochemical Properties
Cyclopropyl 3-(piperidinomethyl)phenyl ketone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with several enzymes and proteins, influencing their function and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved .
Additionally, this compound has been found to bind to certain receptor proteins, such as G-protein-coupled receptors (GPCRs). This binding can alter the receptor’s conformation and subsequently affect downstream signaling pathways. The nature of these interactions is often characterized by non-covalent bonds, including hydrogen bonds, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to modulate neurotransmitter release by interacting with presynaptic receptors. This modulation can influence synaptic transmission and neuronal communication .
In addition to its effects on neuronal cells, this compound impacts cell signaling pathways in other cell types. For example, it can activate or inhibit signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity by occupying the active site and preventing substrate binding .
Moreover, this compound can influence gene expression by interacting with transcription factors. This interaction can either enhance or repress the transcription of target genes, depending on the specific transcription factor involved. Additionally, this compound can modulate epigenetic modifications, such as DNA methylation and histone acetylation, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is an important factor that influences its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound. This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have been observed in studies where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects of this compound can become more pronounced, leading to significant changes in cellular function and overall organism health .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the cyclopropyl group, followed by further oxidation and conjugation reactions .
The interaction of this compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolism. These cofactors provide the necessary reducing equivalents for the enzymatic reactions, ensuring the efficient conversion of the compound into its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which utilize ATP hydrolysis to translocate substrates .
Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which aids in its distribution and localization. The binding to these proteins can also influence the compound’s bioavailability and overall cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize predominantly in the endoplasmic reticulum (ER) and mitochondria . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to these organelles .
In the ER, this compound can interact with enzymes involved in protein folding and modification, influencing their activity. In mitochondria, this compound can affect mitochondrial respiration and energy production by modulating the activity of respiratory chain complexes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 3-(piperidinomethyl)phenyl ketone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.
Formation of the Phenyl Ketone Moiety: The phenyl ketone moiety can be introduced through Friedel-Crafts acylation reactions, using reagents such as acetyl chloride and aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Modified piperidine or phenyl derivatives.
類似化合物との比較
- Cyclopropyl 3-methylphenyl ketone
- Cyclopropyl 3-(morpholinomethyl)phenyl ketone
- Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone
Comparison: Cyclopropyl 3-(piperidinomethyl)phenyl ketone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-7-8-14)15-6-4-5-13(11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWDMBQYVMWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643169 | |
| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-66-3 | |
| Record name | Cyclopropyl[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



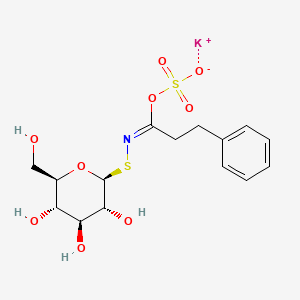
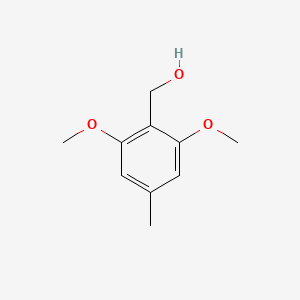
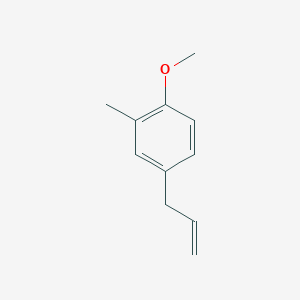
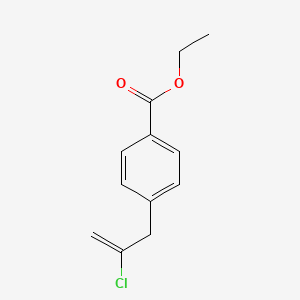
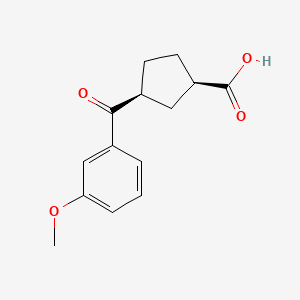
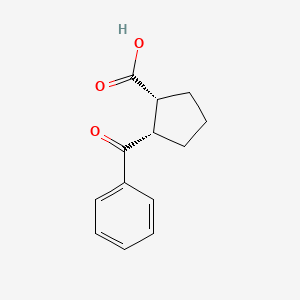
![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
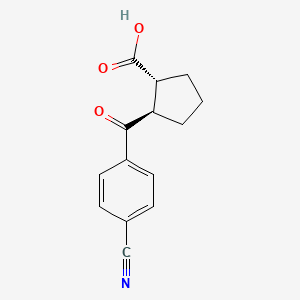
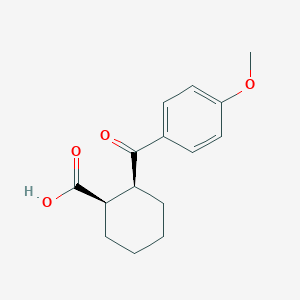

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)
